molecular formula C7H4BrClF3NO B1409628 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline CAS No. 1805139-00-7

3-Bromo-6-chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1409628
CAS No.: 1805139-00-7
M. Wt: 290.46 g/mol
InChI Key: MRENOKAAGOSENU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro compounds.

Scientific Research Applications

3-Bromo-6-chloro-2-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)aniline
  • 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
  • 3-Bromo-6-chloro-2-fluorobenzaldehyde

Comparison: 3-Bromo-6-chloro-2-(trifluoromethoxy)aniline is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(9)5(13)6(3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRENOKAAGOSENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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